![molecular formula C8H7BrN2O2 B2923829 3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 161200-38-0](/img/structure/B2923829.png)
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Overview
Description
“3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” is a nitrogen-containing aromatic compound . It belongs to the group of azepines.
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, in the synthesis of (±)-hymenin (1), an N-C coupling product analogous to 18 was obtained in 17% yield from the reaction of olefin 13 and AI in CH3SO3H .Molecular Structure Analysis
The molecular formula of “this compound” is C8H6Br2N2O . The average mass is 305.954 Da and the monoisotopic mass is 303.884674 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used as photosensitizers in cancer treatment . Their toxicity, when exposed to light, is primarily due to the generation of reactive oxygen species .Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Precursor : 3,3-Dibromo-1,3-dihydroindol-2-ones, which are precursors to Indole-2,3-diones, can be formed from reactions involving 3-bromoindoles or indoles with N-bromosuccinimide. This includes the formation of compounds like 3,5,6-tribromoindole-4,7-dione from 3-bromo-4,7-dimethoxy-Indole (Parrick, Yahya, Ijaz, & Yizun, 1989).
Radical Cyclisation : Compounds such as 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione derivatives, including 1-(2-bromophenyl)-5,6-dihydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline-2,3-dione, have been synthesized for radical cyclisation to yield complex structures like telisatin A, telisatin B, and lettowianthine (Nimgirawath & Udomputtimekakul, 2009).
Synthesis of Pyrroloazepines : A method for synthesizing 2-substituted pyrrole derivatives from pyrrole using phosgene has been developed, leading to the creation of compounds like 7-methyl-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione (Cho, Matsuki, Mizuno, Annoura, & Tatsuoka, 1997).
Hydrogen-bonding Patterns in Enaminones : Studies on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone have shown intricate hydrogen bonding patterns, crucial for understanding the molecular interactions in larger complexes (Balderson, Fernandes, Michael, & Perry, 2007).
Photoluminescent Properties
- Conjugated Polymers : The compound has been used in the synthesis of conjugated polymers and copolymers, demonstrating photoluminescent properties. These polymers show potential for use in electronic applications due to their high photochemical stability and processability into thin films (Beyerlein & Tieke, 2000).
Potential Biological Applications
- Amnesia-Reversal Activity : A series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, related to the 3-bromo compound, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. These findings indicate a potential for developing new treatments for memory-related disorders (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).
Mechanism of Action
Future Directions
Compounds similar to “3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” have been studied as potential photosensitizers against triple-negative breast cancer . They exhibit photocytotoxicity with IC50 values at low micromolar levels and have preferential photocytotoxic activity towards cancerous over healthy cells . This suggests that “this compound” and similar compounds could have promising applications in cancer treatment.
properties
IUPAC Name |
3-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-4-3-11-7-6(4)5(12)1-2-10-8(7)13/h3,11H,1-2H2,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHBJGRWURQUKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C(=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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